Benzenesulfinamidine

Description

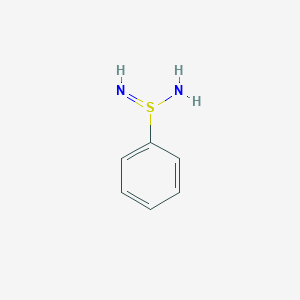

Benzenesulfinamidine (C₆H₅-S(NH)-NH₂) is an organic sulfur compound characterized by a sulfinamidine functional group (-S(NH)-NH₂) attached to a benzene ring. Its structure consists of a sulfur atom bonded to an imino group (NH) and an amine group (NH₂), with the sulfur in a +2 oxidation state . This distinguishes it from sulfonamides (sulfur in +4 oxidation state, -SO₂-NH₂) and sulfenamides (sulfur in 0 oxidation state, -S-NH₂). The compound’s reactivity and applications are influenced by its unique electronic configuration, which allows for nucleophilic and electrophilic interactions at the sulfur center.

Properties

Molecular Formula |

C6H8N2S |

|---|---|

Molecular Weight |

140.21 g/mol |

IUPAC Name |

(aminosulfinimidoyl)benzene |

InChI |

InChI=1S/C6H8N2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H3,7,8) |

InChI Key |

ANLJRIKAGKTCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzenesulfonamides

Sulfonamides (C₆H₅-SO₂-NH₂) feature a sulfonyl group (-SO₂-) instead of the sulfinamidine group. This higher oxidation state confers greater stability and acidity (pKa ~10) compared to sulfinamidines (pKa ~8–9). Substituted derivatives, such as 4-amino-3-fluorobenzenesulfonamide (C₆H₄F-SO₂-NH₂), exhibit enhanced solubility and binding affinity in biological systems, making them prevalent in drug design (e.g., carbonic anhydrase inhibitors) .

Benzenesulfonohydrazides

Benzenesulfonohydrazide (C₆H₅-SO₂-NH-NH₂) replaces the imino group with a hydrazide (-NH-NH₂), increasing its capacity for chelation and coordination chemistry. This structural variation is exploited in metal-organic frameworks (MOFs) and antimicrobial agents .

4-Aminobenzenesulfonic Acid

4-Aminobenzenesulfonic acid (C₆H₄NH₂-SO₃H) contains a sulfonic acid group (-SO₃H), imparting strong acidity (pKa ~0.6) and water solubility. It is widely used in dye synthesis and as a surfactant, contrasting with the neutral to weakly acidic nature of sulfinamidines .

Molecular and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Oxidation State of S | Notable Properties |

|---|---|---|---|---|---|

| Benzenesulfinamidine | C₆H₅-S(NH)-NH₂ | 169.24 | -S(NH)-NH₂ | +2 | Moderate nucleophilicity, weak base |

| 4-Amino-3-fluorobenzenesulfonamide | C₆H₅F-SO₂-NH₂ | 190.19 | -SO₂-NH₂, -F, -NH₂ | +4 | High solubility, enzyme inhibition |

| Benzenesulfonohydrazide | C₆H₅-SO₂-NH-NH₂ | 187.23 | -SO₂-NH-NH₂ | +4 | Chelating agent, thermal stability |

| 4-Aminobenzenesulfonic acid | C₆H₄NH₂-SO₃H | 173.19 | -SO₃H, -NH₂ | +6 | Strong acid, hydrophilic |

Data derived from molecular formulas and NIST Chemistry WebBook and supplier catalogs .

Sulfonamides in Drug Development

Sulfonamide derivatives, such as 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7), are extensively used as diuretics, antibiotics, and carbonic anhydrase inhibitors due to their ability to mimic the transition state of enzymatic reactions . Their efficacy is attributed to the electron-withdrawing sulfonyl group, which enhances hydrogen bonding with target proteins .

Sulfinamidines in Catalysis

This compound’s sulfur-nitrogen bonds enable its use as a ligand in asymmetric catalysis. For example, chiral sulfinamidines facilitate enantioselective synthesis of amines, though their adoption is less widespread compared to sulfonamide-based catalysts .

Sulfonohydrazides in Material Science

Benzenesulfonohydrazides are employed in polymer stabilization and as precursors for sulfonyl azides, which participate in "click" chemistry reactions .

Reactivity Comparison

- Acid-Base Behavior: Sulfinamidines are weaker acids than sulfonamides but stronger bases due to the lone pair on the imino nitrogen.

- Oxidation Sensitivity : Sulfinamidines oxidize readily to sulfonamides, limiting their utility in oxidative environments .

- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -F) on the benzene ring increase the acidity of sulfonamides but have minimal impact on sulfinamidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.